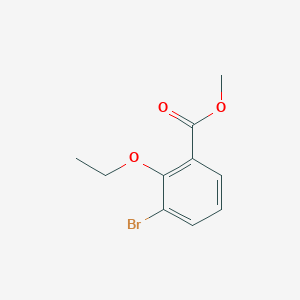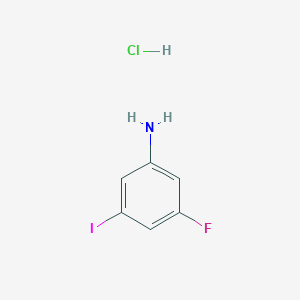
3-Fluoro-5-iodoaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-iodoaniline hydrochloride, also known as 3-FIH, is an important organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a molecular weight of 328.50 g/mol. 3-FIH is a derivative of aniline, a common aromatic amine. It is a useful intermediate in the synthesis of other compounds, and has been used in a range of fields including medicinal chemistry, analytical chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-iodoaniline hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of novel compounds, including those used in medicinal chemistry and materials science. It has also been used as a starting material in the synthesis of other compounds, such as 3-fluoro-2-iodo-5-methoxybenzyl alcohol. 3-Fluoro-5-iodoaniline hydrochloride has also been used as a fluorescent probe for the detection of certain proteins and enzymes.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-iodoaniline hydrochloride is not fully understood. It is believed that the fluoro group of the molecule interacts with the target molecule in some way, either by forming a covalent bond or by forming a non-covalent interaction. This interaction is thought to be responsible for the activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-iodoaniline hydrochloride are not well understood. It has been used in a number of studies to investigate the effects of different compounds on cells and organisms, but the results of these studies are not conclusive. It is also not known if 3-Fluoro-5-iodoaniline hydrochloride has any toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-5-iodoaniline hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is not easily degraded by air or light. It is also relatively inexpensive and easy to obtain. However, it is not soluble in water, so it must be dissolved in organic solvents before use.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Fluoro-5-iodoaniline hydrochloride. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and materials science. It could also be used in further studies to investigate the effects of different compounds on cells and organisms. Additionally, 3-Fluoro-5-iodoaniline hydrochloride could be used in the development of new fluorescent probes for the detection of certain proteins and enzymes.
Synthesemethoden
3-Fluoro-5-iodoaniline hydrochloride can be synthesized in a few different ways. One common method is to react aniline with 3-fluoro-5-iodo-2-chloro-benzene in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces 3-fluoro-5-iodoaniline hydrochloride as the main product, along with other by-products. The reaction typically takes place at a temperature of around 100°C.
Eigenschaften
IUPAC Name |
3-fluoro-5-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUITXCEHINNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodoaniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

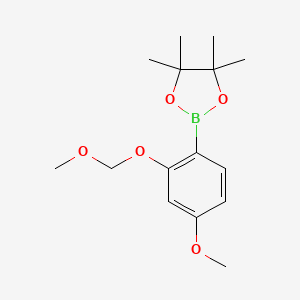


![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)
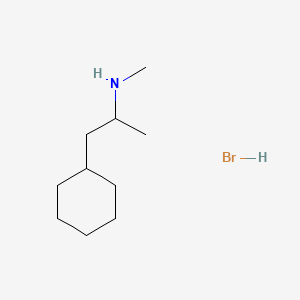

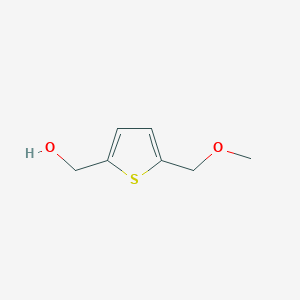
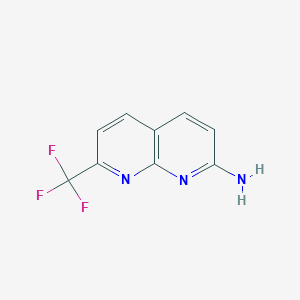
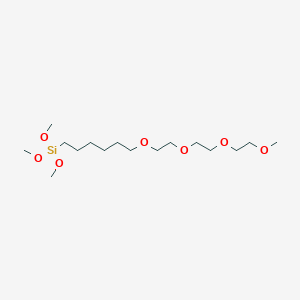
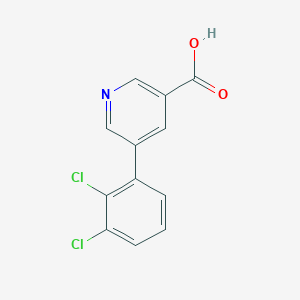
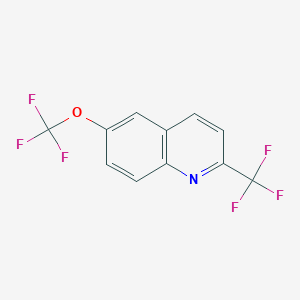
![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

